molecular formula C24H32N2O2 B11988159 N'-(2-(Benzyloxy)benzylidene)decanohydrazide CAS No. 303083-18-3

N'-(2-(Benzyloxy)benzylidene)decanohydrazide

Cat. No.: B11988159
CAS No.: 303083-18-3
M. Wt: 380.5 g/mol
InChI Key: UCUNSOBTDFAHDX-NCELDCMTSA-N
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Description

N’-(2-(Benzyloxy)benzylidene)decanohydrazide is a chemical compound with the molecular formula C24H32N2O2 and a molecular weight of 380.535 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)decanohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and decanohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)decanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)decanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(Benzyloxy)benzylidene)decanohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group at the 2-position provides distinct steric and electronic properties compared to other similar compounds.

Properties

CAS No.

303083-18-3

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-18-24(27)26-25-19-22-16-12-13-17-23(22)28-20-21-14-9-8-10-15-21/h8-10,12-17,19H,2-7,11,18,20H2,1H3,(H,26,27)/b25-19+

InChI Key

UCUNSOBTDFAHDX-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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